molecular formula C15H17N3O4 B104980 3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one CAS No. 503615-03-0

3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one

Cat. No.: B104980
CAS No.: 503615-03-0
M. Wt: 303.31 g/mol
InChI Key: LBFAEOWNWSDWRZ-UHFFFAOYSA-N
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Description

3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one is a heterocyclic compound that features a morpholine ring, a nitrophenyl group, and a dihydropyridinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one typically involves the reaction of 4-nitrobenzaldehyde with morpholine and an appropriate dihydropyridinone precursor under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction. The mixture is then heated to reflux for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The morpholine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophilic reagents like sodium azide or thiolates can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the morpholine ring can interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Nitrophenyl)-2-pyridinone: Lacks the morpholine ring but has a similar dihydropyridinone core.

    3-Morpholino-1-phenyl-5,6-dihydropyridin-2(1H)-one: Similar structure but without the nitro group.

Uniqueness

3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one is unique due to the presence of both the morpholine ring and the nitrophenyl group, which confer distinct chemical and biological properties

Properties

IUPAC Name

5-morpholin-4-yl-1-(4-nitrophenyl)-2,3-dihydropyridin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4/c19-15-14(16-8-10-22-11-9-16)2-1-7-17(15)12-3-5-13(6-4-12)18(20)21/h2-6H,1,7-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBFAEOWNWSDWRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C(=C1)N2CCOCC2)C3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90620357
Record name 3-(Morpholin-4-yl)-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90620357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

503615-03-0
Record name 3-(Morpholin-4-yl)-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90620357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-Morpholinyl)-1-(4-nitrophenyl)-5,6-dihydro-2(1H)-pyridinone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the reported crystallographic data for 3-(4-Morpholinyl)-1-(4-nitrophenyl)-5,6-dihydro-2(1H)-pyridinone?

A1: The study provides essential structural information about the compound, revealing its crystallographic parameters. Specifically, the research confirms the compound crystallizes in the monoclinic system with the space group P21. The unit cell dimensions are determined as a = 7.112(1) Å, b = 33.360(2) Å, c = 6.265(1) Å, with angles α = 90°, β = 94.037(1)°, γ = 90°. These parameters, along with the calculated density (ρ cal = 1.358 g cm−3) and the number of molecules per unit cell (Z = 4), offer valuable insights into the compound's solid-state arrangement. [] This information can be crucial for understanding its physicochemical properties, such as solubility, stability, and even potentially influencing its biological activity.

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